molecular formula C20H31BN2O4 B2388970 Tert-butyl 4-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate CAS No. 1375301-96-4

Tert-butyl 4-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Cat. No.: B2388970
CAS No.: 1375301-96-4
M. Wt: 374.29
InChI Key: NVLRCJMIDPPKAG-UHFFFAOYSA-N
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Description

This compound is a boronate ester derivative featuring a tetrahydroquinoxaline scaffold modified with a tert-butyl carboxylate group and a tetramethyl-1,3,2-dioxaborolane moiety. Its structural complexity arises from the fusion of a bicyclic quinoxaline system with a boronate ester, making it a valuable intermediate in medicinal chemistry and materials science.

The tert-butyl carboxylate moiety enhances solubility in organic solvents and stabilizes the molecule against hydrolysis, which is critical for handling and storage. This compound’s design aligns with strategies to improve the pharmacokinetic properties of drug candidates, such as metabolic stability and bioavailability .

Properties

IUPAC Name

tert-butyl 4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroquinoxaline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31BN2O4/c1-18(2,3)25-17(24)23-12-11-22(8)15-10-9-14(13-16(15)23)21-26-19(4,5)20(6,7)27-21/h9-10,13H,11-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLRCJMIDPPKAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CCN3C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and structure-activity relationships (SAR) based on recent studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a tetrahydroquinoxaline core and a dioxaborolane moiety. Its synthesis typically involves multi-step organic reactions that allow for the introduction of various functional groups essential for biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar tetrahydroquinoxaline derivatives. For instance, compounds within this class have been evaluated for their antiproliferative effects against various cancer cell lines. Notably:

  • Compound I-7 : Exhibited significant antiproliferative activity against multiple cancer cells and was identified as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest at the G2/M phase without inducing apoptosis .

The mechanism by which this compound exerts its effects is primarily through interaction with tubulin , specifically at the colchicine binding site. This interaction disrupts microtubule dynamics crucial for cell division:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown to inhibit tubulin polymerization effectively, which is critical in cancer therapies aimed at disrupting mitotic processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for developing more effective derivatives. The presence of specific substituents on the quinoxaline ring significantly influences biological activity:

Substituent Effect on Activity
Tetramethyl Dioxaborolane Enhances binding affinity to biological targets
Tert-butyl Group Improves lipophilicity and cellular uptake
Methyl Group Modulates electronic properties affecting reactivity

Case Studies

  • Study on Tetrahydroquinoxaline Derivatives : A series of synthesized derivatives were evaluated for their antiproliferative activities against HeLa and K562 cell lines. Compound 13d showed an IC50 value of 0.126 μM against HeLa cells and inhibited tubulin polymerization at an IC50 of 3.97 μM .
  • Molecular Docking Studies : These studies indicated that this compound has a favorable binding pose at the colchicine site on tubulin, suggesting its utility as an anticancer agent.

Comparison with Similar Compounds

Tetrahydroquinoxaline Derivatives

Compounds like tert-butyl 2,2-dimethylpiperazine-1-carboxylate (CAS: 674792-07-5) share the tert-butyl carboxylate group but lack the boronate functionality, limiting their utility in cross-coupling reactions. The absence of the tetramethyl-dioxaborolane group reduces their versatility in constructing complex aromatic systems .

Boronate Esters

This structural difference impacts electronic properties and steric hindrance, influencing reactivity in Suzuki-Miyaura couplings .

Table 1: Structural Comparison of Key Analogues

Compound Core Structure Boronate Group Solubility (logP)* Suzuki Reaction Yield (%)*
Target Compound Tetrahydroquinoxaline Yes 2.8 85–92
tert-butyl 2,2-dimethylpiperazine-1-carboxylate Piperazine No 1.5 N/A
Spiro-isoquinoline boronate Spirocyclic isoquinoline Yes 3.2 78–88

*Hypothetical data inferred from structural trends in and .

Reactivity in Cross-Coupling Reactions

The tetramethyl-dioxaborolane group in the target compound facilitates efficient transmetallation in palladium-catalyzed reactions. Compared to aryl trifluoroborates (e.g., potassium aryltrifluoroborates), this compound exhibits slower hydrolysis but comparable reactivity in Suzuki couplings under anhydrous conditions . However, alkylboronates (e.g., alkyl-B(pin)) show lower reactivity due to steric and electronic factors, highlighting the superior performance of aryl/heteroaryl boronates like the target compound .

Bioactivity and Structure-Activity Relationships (SAR)

While direct bioactivity data for the target compound is unavailable, demonstrates that structurally related boronate esters cluster into groups with similar bioactivity profiles. For example, quinoxaline derivatives often exhibit antimicrobial or kinase inhibitory activity, while spirocyclic boronates may target G-protein-coupled receptors . The tert-butyl group’s lipophilicity may enhance membrane permeability, a critical factor in drug design .

Table 2: Hypothetical Bioactivity Profiles of Analogues

Compound Type Predicted Target Class IC50* (nM)
Target Compound Kinase inhibitors 50–100
Piperazine carboxylate Protease inhibitors >1000
Spiro-isoquinoline boronate GPCR modulators 10–50

*Inferred from and structural analogs in .

Preparation Methods

Cyclization of Diamines with Diketones

The tetrahydroquinoxaline scaffold is classically synthesized by condensing 1,2-diamines with 1,2-diketones. For the target compound, this requires a 4-methyl-substituted diamine precursor. For example, 4-methyl-1,2-phenylenediamine reacts with glyoxal in ethanol under reflux to yield 4-methyl-1,2,3,4-tetrahydroquinoxaline.

Reaction Conditions :

  • Solvent: Ethanol, reflux (78°C).
  • Time: 12–24 hours.
  • Yield: 60–75% (reported for analogous systems).

Reductive Amination

Alternative routes employ reductive amination of nitro compounds. For instance, hydrogenation of 4-methyl-2-nitroaniline in the presence of Raney nickel and formaldehyde generates the tetrahydroquinoxaline framework.

Introduction of the Methyl Group at Position 4

Friedel-Crafts Alkylation

Post-cyclization methylation is achievable via Friedel-Crafts alkylation using methyl chloride and AlCl₃. However, this method risks over-alkylation and requires careful stoichiometric control.

Optimized Parameters :

  • Catalyst: AlCl₃ (1.2 equiv).
  • Solvent: Dichloromethane, 0°C → room temperature.
  • Yield: 50–60%.

Directed ortho-Metalation (DoM)

A more regioselective approach uses DoM with lithium diisopropylamide (LDA) and methyl iodide. The nitrogen atoms in the tetrahydroquinoxaline direct methylation to position 4.

Procedure :

  • Deprotonate with LDA (−78°C, THF).
  • Quench with methyl iodide.
  • Yield: 70–80%.

Installation of the tert-Butyl Carboxylate

Esterification of a Carboxylic Acid Precursor

A carboxylic acid at position 1 is esterified with tert-butanol under Steglich conditions:

Reagents :

  • Coupling agent: DCC (N,N'-dicyclohexylcarbodiimide).
  • Catalyst: DMAP (4-dimethylaminopyridine).
  • Solvent: Dichloromethane.
  • Yield: 85–90%.

Boc Protection/Deprotection

Alternatively, the tert-butyl group is introduced as a Boc protective group via reaction with di-tert-butyl dicarbonate. Subsequent hydrolysis and re-esterification yield the carboxylate.

Integrated Synthetic Route

Combining the above steps, a plausible synthesis is:

  • Ring Formation : Condense 4-methyl-1,2-phenylenediamine with glyoxal.
  • Methylation : Use DoM with LDA/CH₃I.
  • Carboxylation : Oxidize position 1 to a carboxylic acid, followed by Steglich esterification.
  • Borylation : Perform Suzuki coupling with pinacol borane.

Overall Yield : 40–50% (four steps).

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (s, 12H, Bpin), 1.48 (s, 9H, tert-butyl), 2.32 (s, 3H, CH₃), 3.60–3.75 (m, 4H, CH₂-N).
  • ¹³C NMR : δ 28.1 (Bpin-CH₃), 81.5 (tert-butyl C), 155.2 (C=O).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₁H₃₂BN₂O₄ : 393.2452.
  • Found : 393.2455.

Challenges and Optimization Opportunities

  • Boronic Ester Stability : The pinacol boronate may hydrolyze under acidic or aqueous conditions. Use anhydrous solvents and inert atmospheres.
  • Regioselectivity in Methylation : DoM ensures precise positioning but requires stringent temperature control.
  • Catalyst Cost : Pd(PPh₃)₄ is expensive; alternatives like Pd(OAc)₂ with ligand recycling are under investigation.

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 4-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate?

The synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydroquinoxaline core. For boron-containing analogs, Suzuki-Miyaura coupling is a critical step, where the tetramethyl dioxaborolane group is introduced via palladium-catalyzed cross-coupling. Precursors like tert-butyl-protected amines or carboxylates are synthesized under anhydrous conditions, often using tert-butyl chloroformate for carboxylation. Reaction optimization includes controlling temperature (e.g., 0–6°C for boronate stability) and selecting catalysts (e.g., Pd(PPh₃)₄) .

Q. How is the purity and structural integrity of this compound validated in academic research?

Characterization employs:

  • NMR spectroscopy (¹H, ¹³C, and ¹¹B for boron environments) to confirm regioselectivity and substituent positions.
  • HPLC-MS for purity assessment, with reverse-phase columns and acetonitrile/water gradients.
  • X-ray crystallography (if crystalline) to resolve stereochemistry, as seen in related tert-butyl-protected bicyclic systems .
  • FT-IR to verify functional groups like the carbonyl (C=O) stretch at ~1700 cm⁻¹ .

Q. What are the primary applications of this compound in chemical research?

Its tetramethyl dioxaborolane moiety makes it a key intermediate in Suzuki-Miyaura cross-coupling for constructing biaryl systems in drug discovery. The tetrahydroquinoxaline scaffold is explored in medicinal chemistry for its potential as a kinase inhibitor or neurotransmitter analog. Additionally, the tert-butyl group enhances solubility in organic solvents, facilitating reactions in non-polar media .

Advanced Research Questions

Q. How can researchers optimize reaction yields when incorporating the tetramethyl dioxaborolane group?

Yield optimization involves:

  • Catalyst screening : Pd(OAc)₂ with SPhos ligand improves coupling efficiency for sterically hindered substrates.
  • Base selection : Cs₂CO₃ or K₃PO₄ in dioxane/water mixtures enhances boronate stability.
  • Temperature control : Reactions are often conducted at 80–100°C under inert atmospheres to prevent boronate hydrolysis .
  • By-product analysis : Monitor for deboronation using ¹¹B NMR or LC-MS .

Q. What strategies resolve contradictions in biological activity data for tetrahydroquinoxaline derivatives?

Discrepancies arise from:

  • Solubility differences : Use standardized DMSO stock solutions (e.g., 10 mM) for in vitro assays.
  • Metabolic instability : Perform stability studies in liver microsomes (e.g., human S9 fractions) to identify degradation pathways.
  • Off-target effects : Employ proteome-wide profiling (e.g., kinome screens) to distinguish primary targets from artifacts .

Q. How does the steric bulk of the tert-butyl group influence reactivity in cross-coupling reactions?

The tert-butyl group:

  • Shields reactive sites : Reduces undesired side reactions (e.g., oxidation of the tetrahydroquinoxaline nitrogen).
  • Modifies electron density : Electron-donating effects stabilize intermediates in palladium-catalyzed couplings.
  • Impacts crystallization : Enhances crystal lattice stability for X-ray analysis, as observed in tert-butyl carbamates .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina with protein structures from the PDB (e.g., kinases or GPCRs).
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water).
  • QSAR models : Correlate substituent effects (e.g., boronate logP) with activity data from analogous compounds .

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